Product packaging for Butyloxycarbonyl-phenylalanyl-prolyl-arginine(Cat. No.:CAS No. 74875-72-2)

Butyloxycarbonyl-phenylalanyl-prolyl-arginine

Cat. No.: B1282904
CAS No.: 74875-72-2
M. Wt: 518.6 g/mol
InChI Key: SPMLGTZJDOCIAF-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Phe-Pro-Arg-OH (CAS 74875-72-2) is a synthetic peptide sequence of significant interest in biochemical and pharmacological research, primarily for its role as a potent, selective inhibitor of the serine protease thrombin . This compound is part of a class of boronic acid-containing peptides that function as highly effective, slow-binding inhibitors, mimicking the transition state of the enzymatic reaction . With its final inhibition constant (Ki) reaching picomolar concentrations, it demonstrates exceptional affinity and specificity for thrombin, a key enzyme in the blood coagulation cascade . The core value of Boc-D-Phe-Pro-Arg-OH lies in its application as a foundational structure for studying thrombosis and hemostasis. Research indicates that inhibitors based on this (D)Phe-Pro-Arg sequence possess significantly greater affinity for thrombin compared to other related proteases like plasma kallikrein, factor Xa, and plasmin, providing a valuable tool for elucidating thrombin's specific functions . Its effectiveness extends to prolonging the activated partial thromboplastin time (aPTT) in vitro, underscoring its potential in the development of novel antithrombotic agents . The Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability, making it a crucial intermediate in solid-phase peptide synthesis (SPPS) for producing more complex peptide-based pharmaceuticals . For research use only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38N6O6 B1282904 Butyloxycarbonyl-phenylalanyl-prolyl-arginine CAS No. 74875-72-2

Properties

CAS No.

74875-72-2

Molecular Formula

C25H38N6O6

Molecular Weight

518.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-(butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H38N6O6/c1-2-3-15-37-25(36)30-19(16-17-9-5-4-6-10-17)22(33)31-14-8-12-20(31)21(32)29-18(23(34)35)11-7-13-28-24(26)27/h4-6,9-10,18-20H,2-3,7-8,11-16H2,1H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28)/t18-,19-,20-/m0/s1

InChI Key

SPMLGTZJDOCIAF-UFYCRDLUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O

sequence

FPR

Synonyms

Boc-Phe-Pro-Arg-H
BPPA
butyloxycarbonyl-phenylalanyl-prolyl-arginine

Origin of Product

United States

Synthesis and Derivatization Strategies for Boc D Phe Pro Arg Oh Analogs

Solid-Phase Peptide Synthesis Methodologies for Tripeptide Assembly

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling Boc-D-Phe-Pro-Arg-OH and its analogs. 20.210.105 This method involves covalently attaching the C-terminal amino acid to an insoluble resin support, followed by the sequential addition of the remaining amino acids. 20.210.105 The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by washing the resin. 20.210.105

Optimization of Protecting Group Chemistries (e.g., Boc-Strategy)

The choice of protecting groups is fundamental to a successful peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group is a widely used α-amino protecting group in SPPS. 20.210.105researchgate.net The Boc group is stable to most nucleophiles and bases but is readily cleaved by anhydrous acids, such as trifluoroacetic acid (TFA). organic-chemistry.orggoogle.com This differential lability allows for the selective deprotection of the N-terminus while side-chain protecting groups and the peptide-resin linkage remain intact. 20.210.105

For the synthesis of Boc-D-Phe-Pro-Arg-OH, a Boc/benzyl (Bn) strategy is often employed. In this approach, the N-terminal amine is protected by the acid-labile Boc group, while the side chains of arginine are protected by more acid-stable groups like tosyl (Tos) or 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf). researchgate.net The use of such orthogonal protecting groups ensures that only the desired N-terminal amine is deprotected at each step of the synthesis. organic-chemistry.org

The stability of the arginine side-chain protecting group is crucial to prevent side reactions. While the nitro (NO2) group has been used, its removal often requires harsh conditions like catalytic hydrogenation, which can lead to peptide degradation. mdpi.com More acid-labile groups like Pbf and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) are now more commonly used in Fmoc/tBu strategies and can be adapted for Boc-based syntheses. researchgate.netmdpi.com

Table 1: Common Arginine Side-Chain Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionsStrategy Compatibility
TosylTosHF, TFMSA-TFA-thioanisoleBoc/Bn
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcTFA with scavengersFmoc/tBu
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonylPbfTFA with scavengersFmoc/tBu
NitroNO2Catalytic hydrogenation, SnCl2Boc/Bn
bis-tert-Butyloxycarbonyl(Boc)290-95% TFA with scavengersFmoc/tBu

Coupling Reagent Selection and Reaction Conditions for Amide Bond Formation

The formation of the amide bond between amino acids is a critical step that requires an activating agent, known as a coupling reagent. The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final peptide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. google.comuniurb.it

Phosphonium and uronium salt-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also widely used due to their high efficiency and lower risk of side reactions. google.comrsc.org For instance, the synthesis of a related peptide involved the use of TCTU in a mixture of dichloromethane (B109758) and N-methylpyrrolidone (NMP) in the presence of a base like diisopropylethylamine (DIEA). google.com

The coupling of sterically hindered amino acids or sequences prone to aggregation can be challenging. In such cases, optimizing the solvent system and temperature is crucial. Solvents like dimethylformamide (DMF) and NMP are commonly used, and in some instances, "green" alternatives like propylene (B89431) carbonate are being explored. 20.210.105rsc.orgrsc.org Reaction monitoring, often by the Kaiser test, is essential to ensure the completion of each coupling step before proceeding to the next. google.com

Design and Synthesis of N-terminal and C-terminal Modifications

Modifying the N- and C-termini of peptides is a common strategy to enhance their pharmacological properties. These modifications can influence the peptide's stability, solubility, and interaction with its biological target.

Impact of N-Terminal Blocking Groups on Synthesis Yields and Subsequent Derivatization

The N-terminal Boc group in Boc-D-Phe-Pro-Arg-OH serves as a protecting group during synthesis. sigmaaldrich.comchemimpex.com However, a variety of other N-terminal modifications can be introduced to create analogs with altered properties. medchemexpress.com These modifications are typically performed after the peptide chain has been assembled on the resin.

Strategies for C-Terminal Modifications (e.g., methyl esters, free carboxylic acids)

The C-terminus of a peptide can also be modified to alter its properties. medchemexpress.com In the case of Boc-D-Phe-Pro-Arg-OH, the final product is a free carboxylic acid. This is typically achieved by cleaving the peptide from a resin that is designed to yield a C-terminal acid upon treatment with a strong acid like hydrogen fluoride (B91410) (HF) or trifluoroacetic acid (TFA). 20.210.105google.com

Alternatively, the peptide can be synthesized to have a C-terminal amide by using a resin such as Rink Amide resin. nih.gov C-terminal amidation often increases the peptide's stability and can mimic the charge state of a native protein. Other C-terminal modifications include the formation of esters (e.g., methyl or ethyl esters) or alcohols. medchemexpress.comnih.gov These modifications are generally dictated by the choice of resin and the cleavage conditions employed at the end of the synthesis.

Stereochemical Considerations in D-Amino Acid Incorporation

The incorporation of D-amino acids, such as the D-Phenylalanine in Boc-D-Phe-Pro-Arg-OH, is a key strategy to enhance the metabolic stability of peptides. jpt.com Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids. jpt.comfrontiersin.org

However, the synthesis of peptides containing D-amino acids requires careful control of stereochemistry to prevent racemization. Racemization, the conversion of one enantiomer to a mixture of both, can occur during the activation and coupling steps of peptide synthesis. nih.gov The choice of coupling reagent and the reaction conditions play a significant role in minimizing this side reaction. Additives like HOBt are known to suppress racemization. luxembourg-bio.com

Analysis and Mitigation of Racemization and Epimerization during Synthesis

The synthesis of peptides such as Boc-D-Phe-Pro-Arg-OH is a complex process where maintaining the stereochemical integrity of each amino acid is paramount to the final product's biological activity. mdpi.com Racemization and epimerization are significant side reactions that can occur, leading to diastereomeric impurities that are often difficult to separate from the desired peptide. mdpi.com

Mechanisms of Stereochemical Scrambling:

Two primary mechanisms contribute to the loss of stereochemical purity during peptide synthesis:

Oxazolone (B7731731) Formation: This is the most prevalent pathway for racemization. mdpi.comthieme-connect.de It involves the activation of the carboxylic acid group of an N-protected amino acid or peptide segment. This activation can lead to the formation of an oxazol-5(4H)-one intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of the incoming amino acid can result in a mixture of D- and L-isomers at that position. mdpi.com

Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton of an amino acid residue by a base, forming a carbanion. mdpi.com Reprotonation of this intermediate can lead to inversion of the stereocenter. mdpi.com This pathway is particularly relevant for amino acids with electron-withdrawing side chains that can stabilize the anionic intermediate. mdpi.com

Factors Influencing Racemization and Epimerization:

Several factors during the synthesis process can influence the extent of racemization and epimerization:

FactorInfluence on Racemization/EpimerizationMitigation Strategies
Coupling Reagents The choice of coupling reagent is critical. Highly reactive reagents can promote the formation of oxazolone intermediates. mdpi.comUse of coupling reagents with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can suppress racemization. nih.govpolypeptide.com The azide (B81097) method is also known for minimizing racemization. thieme-connect.de
Protecting Groups The nature of the N-terminal protecting group plays a role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally effective at preventing racemization of the protected amino acid during coupling. thieme-connect.denih.govThe use of Boc protection for the N-terminal D-Phe residue is a common strategy to avoid racemization during the final deprotection steps under acidic conditions. google.com
Amino Acid Residues Certain amino acid residues are more prone to racemization. Proline and glycine (B1666218) at the C-terminus of a peptide segment are resistant to racemization via the oxazolone mechanism. polypeptide.com Conversely, residues like phenylalanine can be more susceptible. mdpi.comStrategically selecting fragmentation points in a convergent synthesis to have C-terminal glycine or proline can minimize racemization. polypeptide.com
Reaction Conditions Parameters such as temperature, solvent, and the type and concentration of base used can significantly impact stereochemical purity. mdpi.comPerforming coupling reactions at lower temperatures and using sterically hindered, non-nucleophilic bases can help reduce racemization. mdpi.comgoogle.com

Analytical Techniques for Detection:

The detection and quantification of racemization and epimerization are crucial for quality control. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating diastereomers. Nuclear magnetic resonance (NMR) spectroscopy can also be employed to detect epimers, often by observing distinct chemical shifts for the protons of the different stereoisomers. nih.govresearchgate.net

Generation of Analog Libraries for Structure-Activity Relationship Studies

The systematic generation of analog libraries of Boc-D-Phe-Pro-Arg-OH is a powerful strategy for elucidating structure-activity relationships (SAR). tandfonline.comacs.org By modifying specific parts of the molecule, researchers can probe the importance of different structural features for biological activity. nih.gov

Strategies for Analog Library Generation:

Several approaches are employed to create diverse libraries of analogs:

Alanine Scanning: A more focused version of positional scanning, where each amino acid is individually replaced by alanine. nih.gov This helps to identify key "hotspot" residues whose side chains are critical for interaction with the biological target.

Backbone Modifications: Introducing changes to the peptide backbone, such as N-methylation or the incorporation of backbone-cyclized structures, can provide valuable insights into the required conformation for activity and can also improve metabolic stability. researchgate.net

Side Chain Modifications: Altering the side chains of the amino acids can probe the steric, electronic, and hydrophobic requirements of the binding pocket. For example, in analogs of other peptides, substituting phenylalanine with derivatives like 2-fluorophenylalanine has been explored. mdpi.com

Example of Analog Design and SAR Findings:

The D-Phe-Pro-Arg sequence has been a foundational template for the design of various enzyme inhibitors. rsc.org SAR studies on related compounds have revealed critical insights. For instance, in a series of thrombin inhibitors, the D-configuration of the phenylalanine residue at the P3 position was found to be optimal for binding. rsc.org

The generation of analog libraries often utilizes solid-phase peptide synthesis (SPPS) due to its efficiency and amenability to automation. nih.govnih.gov This technique allows for the rapid synthesis of a large number of related peptides on a solid support. thieme-connect.de

Biochemical and Biophysical Characterization of Enzyme Interactions

Enzyme Kinetic Studies of Serine Protease Inhibition

Enzyme kinetic studies are fundamental to understanding the potency and mechanism of action of inhibitors like Boc-D-Phe-Pro-Arg-OH. These studies quantify the inhibitor's affinity for its target enzymes and can reveal details about the binding process.

The inhibitory potency of a compound is typically expressed by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A study of a series of thrombin-directed peptides determined the Ki value for Boc-D-Phe-Pro-Arg-OH against human thrombin. acs.org The Ki for the free carboxylic acid form was found to be 7.8 ± 0.1 μM. acs.org The N-terminal Boc (tert-butyloxycarbonyl) group plays a significant role in the binding affinity. acs.org

While specific inhibition data for Boc-D-Phe-Pro-Arg-OH against plasmin and plasma kallikrein is not extensively detailed in the reviewed literature, studies on analogous tripeptide derivatives provide insight into their potential activity. For instance, various peptide amides with the general structure H-D-Ser-Ala-Arg-NH-X have been tested against a panel of proteases, including thrombin, trypsin, plasmin, and kallikrein. tandfonline.com The determination of inhibition constants for these enzymes typically involves monitoring the hydrolysis of a chromogenic or fluorogenic substrate in the presence of varying inhibitor concentrations. tandfonline.comnih.gov

Table 1: Inhibition Constant (Ki) of Boc-D-Phe-Pro-Arg-OH against Human Thrombin

CompoundTarget EnzymeKi (μM)Reference
Boc-D-Phe-Pro-Arg-OHHuman α-Thrombin7.8 ± 0.1 acs.org

Table 2: Comparative Inhibitory Activities of Related Tripeptide Derivatives

Data for structurally similar compounds illustrates typical potencies against a panel of serine proteases. Note: These are not values for Boc-D-Phe-Pro-Arg-OH.

CompoundTarget EnzymeInhibition Value (Ki or IC50)Reference
Ac-D-Ser-Ala-Arg-OHThrombinKi = 7.5 μM tandfonline.com
Ac-D-Ser-Ala-Arg-OHTrypsinKi = 1.8 μM tandfonline.com
Ac-D-Ser-Gly-Arg-OHUrokinaseKi = 10.0 μM tandfonline.com
Ac-D-Ser-Gly-Arg-OHPlasminKi = 14.0 μM tandfonline.com
PN2KPIKallikreinKi = 183 nM nih.gov

Some inhibitors exhibit slow-binding kinetics, where the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously. nih.gov This behavior can be described by two general mechanisms. nih.gov In the first, the final tight enzyme-inhibitor complex forms slowly in a single step. nih.gov In the second, a rapid initial loose binding is followed by a slower isomerization to the final, more stable complex. nih.gov

The kinetic analysis of slow-binding inhibitors involves monitoring the reaction progress curves over time. upenn.eduresearchgate.net These curves typically show a biphasic nature, with an initial burst of activity that gradually decreases to a steady-state rate as the tight enzyme-inhibitor complex forms. upenn.edu From these progress curves, the association (kon) and dissociation (koff) rate constants can be determined, which provide a more detailed picture of the inhibition mechanism than a simple Ki value. researchgate.net While there are no specific reports detailing slow-binding kinetics for Boc-D-Phe-Pro-Arg-OH itself, this type of analysis is crucial for characterizing inhibitors that show time-dependent inhibition. upenn.edu

Thermodynamics of Ligand-Enzyme Binding

For Boc-D-Phe-Pro-Arg-OH, the Boc group contributes to binding affinity through favorable hydrophobic interactions with the enzyme. acs.org Studies on a closely related inhibitor, Ac-(D)Phe-Pro-boroArg-OH, have indicated that there are significant entropic advantages to its binding that were not previously recognized. nih.gov It is common in protein-ligand interactions to observe enthalpy-entropy compensation, where a favorable change in enthalpy is offset by an unfavorable change in entropy, or vice versa. nih.gov

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding. ITC experiments can provide values for the binding affinity (Ka, the inverse of Kd), the enthalpy change (ΔH), and the stoichiometry of binding (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

A detailed thermodynamic analysis of a series of D-Phe-Pro-based thrombin inhibitors revealed a wide range of binding affinities, from 185 μM to 4 nM. mpg.de This study demonstrated that more potent inhibitors generally experience a larger favorable enthalpic contribution to binding. mpg.de The data collected provides a comprehensive picture of the thermodynamic signature that explains the binding forces. mpg.de

Table 3: Thermodynamic Parameters for the Binding of D-Phe-Pro-Based Inhibitors to Thrombin

This table presents data for a series of related compounds, illustrating the typical thermodynamic profiles for this class of inhibitors. Data adapted from a detailed study on thrombin inhibitors. mpg.de

Inhibitor Side Chain (at P1)Ki (nM)ΔG° (kJ/mol)ΔH° (kJ/mol)-TΔS° (kJ/mol)
Benzamidine4-46-460
m-chloro-benzylamide18-43-452
m-bromo-benzylamide15-43-452
m-iodo-benzylamide15-44-451
Unsubstituted benzylamide3100-32-342

Specificity Profiling against a Panel of Relevant Proteases

The specificity of an inhibitor is its ability to bind to its intended target with high affinity while showing low affinity for other, related enzymes. The D-Phe-Pro-Arg sequence is a classic motif for targeting thrombin. acs.org Thrombin exhibits a strong preference for proline at the P2 position, which fits into a constrained S2 binding pocket. acs.orgnih.gov The arginine at the P1 position is recognized by the S1 specificity pocket of many trypsin-like proteases, which contains an aspartic acid residue that forms a salt bridge with the basic side chain of arginine or lysine. rsc.orgmdpi.com

Because of the conserved P1 arginine recognition, Boc-D-Phe-Pro-Arg-OH has the potential to inhibit other trypsin-like proteases such as plasmin and kallikrein. nih.govgoogle.com Specificity profiling against a panel of such enzymes is essential to determine its selectivity profile. For example, studies on the inhibitor PN2KPI showed potent inhibition of FXIa and trypsin, moderate inhibition of kallikrein, and no significant inhibition of thrombin, FXa, or plasmin, highlighting how subtle differences can dictate specificity. nih.gov

Table 4: Enzyme Specificity Profile for Related Protease Inhibitors

This table summarizes the specificity of related inhibitors against a panel of proteases, indicating the selectivity that can be achieved within this class of compounds.

InhibitorTarget EnzymeKi ValueReference
PN2KPIFXIa0.81 nM nih.gov
PN2KPITrypsin0.03 nM nih.gov
PN2KPIKallikrein183 nM nih.gov
PN2KPIPlasmin>400 nM nih.gov
PN2KPIThrombinNo inhibition nih.gov
MelagatranThrombin2 nM google.com
MelagatranPlasmin700 nM google.com

Comparative Inhibition Studies of Boc-D-Phe-Pro-Arg-OH and its Analogs

The strategic design of protease inhibitors often involves modifications of a lead compound to enhance potency and selectivity. The tripeptide Boc-D-Phe-Pro-Arg-OH has served as a scaffold for such investigations, particularly in the context of thrombin inhibition. Comparative studies reveal the significant impact of alterations at both the N-terminus and the C-terminus on inhibitory activity.

A key area of investigation has been the influence of the N-terminal blocking group on the affinity for thrombin. A comparative study of D-Phe-Pro-Arg-OH with different N-terminal modifications demonstrated that the nature of this group profoundly affects the inhibition constant (Ki). For instance, the Boc (tert-butyloxycarbonyl) group in Boc-D-Phe-Pro-Arg-OH results in a Ki of 7.8 ± 0.1 μM against human thrombin. acs.org In contrast, an acetyl (Ac) group (Ac-D-Phe-Pro-Arg-OH) leads to a weaker inhibition with a Ki of 60 ± 12 μM. acs.org Conversely, removing the blocking group to yield H-D-Phe-Pro-Arg-OH results in a significantly more potent inhibitor, with a Ki of 0.58 ± 0.02 μM. acs.org

Crystallographic studies have elucidated the structural basis for these differences. The higher affinity of the unblocked analog (H-D-Phe-Pro-Arg-OH) is attributed to a rearrangement of the Glu192 residue in the S3 binding site of thrombin, which maximizes electrostatic interactions with the free amino group of the D-Phe residue. acs.org The Boc group, being bulky and hydrophobic, establishes favorable hydrophobic interactions with thrombin but concurrently leads to less optimal binding of the P1 arginine residue in the oxyanion hole. acs.org This highlights a critical principle in structure-based drug design: modifications at one site of an inhibitor can influence binding at a distal, unchanged site. acs.org

Further modifications at the C-terminus have also been explored. Analogs where the C-terminal carboxyl group is replaced with a boronic acid (boroArg) have been shown to be highly effective, slow-binding inhibitors of thrombin. nih.gov For example, Ac-(D)Phe-Pro-boroArg-OH, Boc-(D)Phe-Pro-boroArg-OH, and H-(D)Phe-Pro-boroArg-OH are all potent thrombin inhibitors with final inhibition constants in the picomolar range. nih.gov These boroarginine peptides demonstrate high selectivity for thrombin over other serine proteases like plasma kallikrein, factor Xa, and plasmin. nih.gov

The inhibitory spectrum of Boc-D-Phe-Pro-Arg-H (a related aldehyde analog) and its counterparts extends to other enzymes involved in the fibrinolytic system. Studies have shown that these tripeptide derivatives can inhibit tissue plasminogen activator (t-PA), plasmin, and the plasminogen/streptokinase complex at micromolar concentrations. nih.gov Specifically, Boc-D-Phe-Pro-Arg-H was also found to inhibit urokinase. nih.gov

The following table summarizes the inhibitory activities of Boc-D-Phe-Pro-Arg-OH and its analogs against various proteases.

Table 1: Comparative Inhibition Data for Boc-D-Phe-Pro-Arg-OH and Analogs

Compound Enzyme Inhibition Constant (Ki) / IC50
Boc-D-Phe-Pro-Arg-OH Human Thrombin 7.8 ± 0.1 μM (Ki) acs.org
Ac-D-Phe-Pro-Arg-OH Human Thrombin 60 ± 12 μM (Ki) acs.org
H-D-Phe-Pro-Arg-OH Human Thrombin 0.58 ± 0.02 μM (Ki) acs.org
Boc-D-Phe-Pro-boroArg-OH Thrombin 3.6 pM (Ki) nih.gov
Ac-D-Phe-Pro-boroArg-OH Thrombin 41 pM (Ki) nih.gov
H-D-Phe-Pro-boroArg-OH Thrombin < 1 pM (Ki) nih.gov
Boc-D-Phe-Pro-Arg-H t-PA Micromolar range (IC50) nih.gov
Boc-D-Phe-Pro-Arg-H Plasmin Micromolar range (IC50) nih.gov
Boc-D-Phe-Pro-Arg-H Plasminogen/Streptokinase Micromolar range (IC50) nih.gov

Investigating Resistance to Proteolytic Degradation

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The inclusion of non-canonical amino acids, such as D-amino acids, is a widely adopted strategy to enhance metabolic stability. nih.gov The D-phenylalanine residue in the P3 position of Boc-D-Phe-Pro-Arg-OH is a key feature that contributes to its resistance to proteolytic cleavage.

Peptides composed entirely of L-amino acids are readily recognized and hydrolyzed by proteases. However, the presence of a D-amino acid disrupts the typical substrate recognition and binding by these enzymes. nih.govnih.gov For instance, chymotrypsin, which typically cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine, shows reduced activity against peptides containing D-Phe. mdpi.com This resistance is attributed to the altered stereochemistry which prevents the peptide from adopting a conformation that is effectively recognized by the enzyme's active site. nih.gov

Studies on various peptide scaffolds have consistently demonstrated that the incorporation of D-amino acids confers significant protection against enzymatic degradation. nih.gov For example, a study on ferrocene (B1249389) dipeptides showed that those containing a D-amino acid exhibited very good resistance to proteolysis by chymotrypsin. mdpi.com Similarly, research on self-assembled peptide gels indicated that the inclusion of D-amino acids led to a significant decrease in degradation by proteolytic enzymes. researchgate.net

While specific quantitative data on the proteolytic degradation of Boc-D-Phe-Pro-Arg-OH itself is not extensively detailed in the provided search results, the principle is well-established. The replacement of L-arginine with D-arginine at the P1 position in related tetrapeptides was hypothesized to confer resistance to proteolysis, allowing these sequences to function as effective inhibitors. nih.gov The D-Phe-Pro-Arg motif is a common template for designing protease inhibitors precisely because the D-Phe residue provides a degree of inherent stability against degradation. diva-portal.org

The following table summarizes the general findings regarding the impact of D-amino acid incorporation on proteolytic stability.

Table 2: Influence of D-Amino Acid Incorporation on Proteolytic Stability

Peptide/Analog Type Modifying Feature Observation on Proteolytic Resistance
Peptides with D-amino acids Stereochemical inversion (L- to D-amino acid) Confers resistance to proteolytic degradation. nih.gov
D-Phe-Pro-D-Arg derived tetrapeptides D-Arg at P1 position Hypothesized to confer resistance to proteolysis. nih.gov
Ferrocene dipeptides Incorporation of a D-amino acid Showed very good resistance to proteolysis in the presence of chymotrypsin. mdpi.com

Molecular Mechanisms of Enzyme Inhibition and Binding Modes

Structural Basis of Thrombin Inhibition by Boc-D-Phe-Pro-Arg-OH Analogs

The three-dimensional structures of thrombin in complex with inhibitors derived from the D-Phe-Pro-Arg sequence have been fundamental to understanding their mechanism of action. These studies provide a static yet detailed picture of the molecular recognition events that confer both potency and selectivity.

X-ray crystallography has been an indispensable tool for visualizing the binding of D-Phe-Pro-Arg-based inhibitors to the active site of human α-thrombin. researchgate.net Seminal work on the complex between thrombin and D-Phe-Pro-Arg chloromethylketone (PPACK), a close, irreversible analog of Boc-D-Phe-Pro-Arg-OH, provided the first detailed structural insights. researchgate.netebi.ac.uk The refinement of this crystal structure to a high resolution (1.9 Å) has allowed for the precise localization of all atoms and has served as a foundational model for understanding how this class of inhibitors works. researchgate.net

Further crystallographic studies on a series of analogs, including those with different N-terminal blocking groups like Acetyl (Ac) and tert-butyloxycarbonyl (Boc), have revealed how subtle changes in the inhibitor's structure can influence binding affinity. nih.govacs.orgacs.org For instance, the crystal structures of thrombin complexed with Ac-D-Phe-Pro-Arg-OH, Boc-D-Phe-Pro-Arg-OH, and H-D-Phe-Pro-Arg-OH showed that each inhibitor prompted slight, yet significant, reorganizations of the enzyme's structure to optimize binding. nih.govacs.org These high-resolution snapshots confirm that the inhibitors occupy the active site cleft, making extensive contact with multiple subsites of the enzyme. plos.orgplos.orgnih.gov

A defining characteristic of the binding of Boc-D-Phe-Pro-Arg-OH analogs is their substrate-like orientation within the thrombin active site. plos.orgplos.org The inhibitor backbone aligns in a manner that mimics how a natural substrate would bind prior to cleavage. A crucial element of this interaction is the formation of a short, two-strand antiparallel β-sheet with the Ser214-Gly216 segment of the enzyme. nih.govresearchgate.net This interaction, which involves hydrogen bonds between the backbone atoms of the inhibitor and the enzyme, is a common feature for many potent thrombin inhibitors, including PPACK. ebi.ac.ukrcsb.org This β-sheet formation helps to anchor the inhibitor firmly within the active site, contributing significantly to the stability of the enzyme-inhibitor complex. researchgate.net

Identification of Key Interacting Residues and Subsites

The high affinity and specificity of Boc-D-Phe-Pro-Arg-OH for thrombin are derived from the complementary interactions between each of its amino acid residues and the corresponding subsites (S-sites) of the enzyme's active site. The standard nomenclature designates the inhibitor residues as P3-P2-P1, which bind to the S3-S2-S1 subsites of the protease.

The P3 residue, D-Phenylalanine (D-Phe), plays a critical role by inserting its bulky, hydrophobic side chain into the S3 subsite of thrombin. nih.gov This subsite is a relatively open, solvent-exposed hydrophobic pocket, sometimes referred to as the aryl-binding site. researchgate.netekb.egnih.gov The D-configuration of the phenylalanine residue is particularly beneficial for binding, as it allows the inhibitor's N-terminus to form favorable hydrogen bonds with Gly216. researchgate.net

The N-terminal tert-butyloxycarbonyl (Boc) group on Boc-D-Phe-Pro-Arg-OH further enhances binding through favorable hydrophobic interactions between its bulky butyl group and the S3 pocket. nih.govacs.org Kinetic studies comparing inhibitors with different N-terminal blocking groups have quantified this effect, showing a significant impact on affinity. nih.govacs.orgacs.org

Table 1: Inhibition Constants (Ki) of D-Phe-Pro-Arg Analogs with Different N-Terminal Groups

CompoundKi Value
H-D-Phe-Pro-Arg-OH0.58 ± 0.02 µM
Boc-D-Phe-Pro-Arg-OH7.8 ± 0.1 µM
Ac-D-Phe-Pro-Arg-OH60 ± 12 µM

This data demonstrates how the N-terminal blocking group significantly affects binding affinity, with the unblocked amine showing the highest affinity due to electrostatic interactions and the Boc group providing favorable hydrophobic contacts. nih.govacs.org

The P2 Proline (Pro) residue is highly favored for interaction with the S2 subsite of thrombin. nih.gov The S2 pocket is a well-defined, hydrophobic cavity that can accommodate substantial aliphatic residues like proline. ekb.egresearchgate.net The rigid, cyclic structure of proline fits neatly into this cavity. researchgate.net Furthermore, the interaction between the P3 D-Phe side chain and the P2 proline ring helps to create a stable, pre-organized conformation in solution, which is entropically advantageous for binding to the enzyme. acs.orgnih.gov This interaction effectively forms one of the walls of the S2 pocket upon binding. acs.org

The P1 Arginine (Arg) residue is the primary determinant of specificity for thrombin and other trypsin-like serine proteases. nih.gov Its long, positively charged guanidinium (B1211019) side chain extends into the deep S1 specificity pocket, where it forms a crucial salt bridge with the negatively charged side chain of Aspartic acid 189 (Asp189) located at the bottom of the pocket. ekb.egresearchgate.net

Beyond the S1 pocket, the carbonyl group of the P1 Arg residue plays a vital role by interacting with the "oxyanion hole." The oxyanion hole, formed by the backbone amide nitrogens of Gly193 and Ser195, is designed to stabilize the negative charge that develops on the carbonyl oxygen of a substrate's scissile bond during the formation of the tetrahedral transition state. researchgate.netnih.gov When an inhibitor like Boc-D-Phe-Pro-Arg-OH binds, its P1 carbonyl oxygen occupies this hole, forming critical hydrogen bonds that mimic this transition state. gatech.edu Interestingly, structural studies have shown that bulky N-terminal groups, such as the Boc group, can cause subtle distortions in the inhibitor backbone, leading to slightly longer and less favorable hydrogen-bonding distances for the P1-Arg in the oxyanion hole, which partially offsets the gains from hydrophobic interactions in the S3 pocket. nih.govacs.orgacs.org

Table 2: Key Interacting Residues and Subsites in Thrombin Inhibition

Inhibitor Residue (P-site)Enzyme Subsite (S-site)Key Interacting Enzyme ResiduesPrimary Interaction Type
P3: D-Phenylalanine S3 (Aryl-binding site)Hydrophobic residues, Gly216Hydrophobic, van der Waals, H-bonds
P2: Proline S2Hydrophobic residues (e.g., Trp60D)Hydrophobic, van der Waals
P1: Arginine S1 (Specificity pocket)Asp189Electrostatic (Salt Bridge)
P1: Arginine (Carbonyl) Oxyanion HoleGly193, Ser195 (backbone amides)Hydrogen Bonds

Role of Hydrophobic and Electrostatic Interactions in Binding Affinity

The binding affinity of Boc-D-Phe-Pro-Arg-OH to its target enzyme is critically dependent on a combination of precisely orchestrated hydrophobic and electrostatic interactions. These interactions involve specific subsites within the enzyme's active site cleft that accommodate the different residues of the inhibitor.

Hydrophobic Interactions: A significant portion of the binding energy is derived from hydrophobic interactions between the inhibitor and nonpolar pockets within the enzyme's active site.

Boc Group Contribution: The N-terminal tert-butoxycarbonyl (Boc) protecting group plays a key role in binding. The bulky and hydrophobic butyl component of the Boc group engages in favorable hydrophobic interactions with the enzyme. nih.govacs.org

D-Phenylalanine (D-Phe) Binding: The D-Phe residue at the P3 position is accommodated within a novel hydrophobic cleft, often referred to as the aryl-binding site. researchgate.netnih.gov The aromatic phenyl ring of D-Phe is crucial, and its interactions can include pi-pi stacking and edge-to-face CH/π interactions with aromatic residues of the enzyme. nih.govoup.com

Proline (Pro) Binding: The pyrrolidine (B122466) ring of the proline residue at the P2 position fits neatly into a hydrophobic, cavity-like S2 subsite of the enzyme. researchgate.netnih.gov 1H-NMR studies on the related Ac-(D)Phe-Pro-boroArg-OH have shown that the -(D)Phe-Pro- segment possesses a pre-defined secondary structure in aqueous solutions, which is thought to provide an entropic advantage to binding by reducing the conformational flexibility of the inhibitor. nih.gov

Electrostatic Interactions: Electrostatic forces are fundamental to the inhibitor's orientation and high-affinity binding, particularly concerning the arginine residue.

Arginine (Arg) in the S1 Pocket: The primary determinant of specificity for thrombin is the interaction of the P1 arginine residue. The positively charged guanidino group of Arg forms strong, favorable electrostatic interactions and multiple hydrogen bonds with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket. tandfonline.com

Oxyanion Hole Interactions: The binding of the inhibitor's backbone carbonyl groups within the oxyanion hole of the enzyme also contributes to affinity. However, studies have shown that the favorable hydrophobic interactions from the Boc group can result in a less optimal positioning of the Arg-P1 residue in the oxyanion hole, indicated by longer hydrogen-bonding distances compared to inhibitors without this group. nih.govacs.org

The interplay of these forces is summarized in the following table:

Inhibitor MoietyEnzyme SubsitePrimary Interaction TypeKey Enzyme ResiduesReference
Boc GroupS3 PocketHydrophobicNot specified nih.govacs.org
D-PheAryl-binding site (S3)Hydrophobic (CH/π, π-π)Not specified researchgate.netnih.govnih.gov
ProS2 PocketHydrophobicNot specified researchgate.netnih.gov
ArgS1 Specificity PocketElectrostatic, H-BondingAsp189 tandfonline.com

Conformational Changes in Enzyme Upon Inhibitor Binding

Active Site Reorganization: Even minor alterations to an inhibitor's structure can trigger small but significant reorganizations in the enzyme's active site. nih.govacs.org A prime example is the observed rearrangement of residue Glu192 in the S3 subsite to optimize electrostatic interactions upon binding an inhibitor with a free N-terminus, a change not seen with the Boc-protected counterpart. nih.govacs.org

Catalytic Triad Disruption: Studies of similar D-Phe-Pro-D-Arg derived peptides have revealed that inhibitor binding can disrupt the crucial hydrogen bond between His57 and Ser195 of the catalytic triad. nih.gov This disruption is a key aspect of the inhibitory mechanism, as it prevents the catalytic serine from performing its nucleophilic attack.

Surface Loop Flexibility: The active site of thrombin is shaped by prominent and flexible surface loops, notably those around Trp 60D and Trp 148. researchgate.netnih.gov While the core structure is stable, these loops can exhibit conformational plasticity, allowing the enzyme to adapt to the shape of the incoming inhibitor. The binding process may select a specific conformation of these loops from a pre-existing ensemble or induce a change to achieve a better fit.

General Allosteric Effects: Research on thrombin's interaction with various ligands has established that binding events at one site can lead to conformational adjustments in distant regions of the protein. acs.org For example, binding of antithrombin III or thrombomodulin fragments is known to induce conformational changes, including alterations in secondary structure content and the exposure of specific amino acid residues. acs.orgnih.gov This suggests that the binding of Boc-D-Phe-Pro-Arg-OH in the active site could potentially influence the conformation of distal sites on the enzyme.

Structure Activity Relationship Sar and Rational Design Principles

Elucidating the Influence of N-terminal Blocking Groups on Potency and Selectivity

The N-terminal blocking group of D-Phe-Pro-Arg based inhibitors is a key determinant of their interaction with the S3/S4 specificity pocket of thrombin. The identity of this group significantly impacts both the potency and selectivity of the inhibitor.

Initial studies involved the systematic substitution of the N-terminal acyl group. For instance, replacing the benzyloxycarbonyl (Z) group with other moieties resulted in significant variations in inhibitory activity. Research has consistently shown that bulky, hydrophobic N-terminal blocking groups generally lead to enhanced potency. The tert-butoxycarbonyl (Boc) group in Boc-D-Phe-Pro-Arg-OH exemplifies this, fostering favorable hydrophobic interactions within the enzyme's active site. nih.gov

Table 1: Impact of N-terminal Blocking Group on Thrombin Inhibition
N-terminal GroupInhibitorThrombin Kᵢ (µM)
None (H-)H-D-Phe-Pro-Arg-OH0.58 ± 0.02 nih.gov
Boc-Boc-D-Phe-Pro-Arg-OH7.8 ± 0.1 nih.gov
Ac-Ac-D-Phe-Pro-Arg-OH60 ± 12 nih.gov

Probing the Structural Determinants of the D-Phe-Pro Motif for Optimal Binding

The D-Phe-Pro motif is a critical structural element that governs the binding of this class of inhibitors to the active site of thrombin. This dipeptide sequence orients the inhibitor within the active site cleft, primarily through interactions with the S2 and S1 pockets. nih.gov

The D-configuration of the phenylalanine residue is of utmost importance. acs.org This stereochemistry allows the phenyl side chain to fit optimally into the hydrophobic S2 pocket of thrombin. nih.gov The proline residue, with its rigid pyrrolidine (B122466) ring, induces a specific turn in the peptide backbone, which is ideal for positioning the P1 arginine residue for interaction with the S1 specificity pocket. nih.goviucr.org The constrained geometry of proline minimizes the entropic loss upon binding, thus contributing to higher binding affinity. vulcanchem.com NMR studies have revealed that the -(D)Phe-Pro- segment can adopt a pre-organized secondary structure in aqueous solutions, resembling its bound state in enzyme-inhibitor complexes. vulcanchem.com

Modifications of the D-Phe-Pro motif have been extensively explored to enhance binding. For instance, substituting D-Phe with other D-amino acids or non-natural amino acids has been shown to modulate potency and selectivity. Similarly, replacing proline with other cyclic or constrained amino acids has been investigated to further refine the inhibitor's conformational properties.

Systematic Modifications of P1, P2, and P3 Positions in the Tripeptide Scaffold

The D-Phe-Pro-Arg-OH tripeptide scaffold can be conceptually divided into three positions—P1, P2, and P3—that interact with the corresponding S1, S2, and S3 specificity pockets of thrombin. Systematic modifications at these positions have provided profound insights into the SAR of these inhibitors. researchgate.net

P1 Position: This position is typically occupied by a basic amino acid, with arginine being a frequent choice due to its strong electrostatic interaction with the negatively charged Asp189 at the base of the S1 pocket. nih.gov The guanidine (B92328) group of arginine forms a salt bridge with the carboxylate of Asp189, anchoring the inhibitor. Modifications often involve replacing arginine with other basic residues or non-natural amino acids to maintain this critical interaction while potentially improving other properties.

P2 Position: The P2 position, occupied by proline, is crucial for inducing the correct turn conformation. nih.gov The hydrophobic S2 pocket accommodates the proline ring. Replacing proline with other cyclic or acyclic amino acids has been a key strategy to modulate inhibitor flexibility and binding affinity. nih.gov For instance, analogs with a flexible pipecolinic acid at P2 were found to be significantly less potent than those with a more constrained azetidine (B1206935) analog. nih.gov

P3 Position: The P3 position, filled by D-phenylalanine, interacts with the S3 pocket. The hydrophobicity and stereochemistry of the P3 residue are critical for potent inhibition. nih.gov The D-configuration is essential for the appropriate orientation of the side chain within the S3 pocket. Modifications have included the introduction of various substituted and unsubstituted aromatic and aliphatic residues to optimize hydrophobic and van der Waals interactions. For example, α-alkylphenylglycine residues at P3 have shown a tendency to improve selectivity. nih.gov

Rational Design Strategies for Enhanced Specificity and Potency

Building on fundamental SAR knowledge, various rational design strategies have been implemented to develop next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Application of Structure-Based Drug Design (SBDD) Methodologies

The availability of high-resolution crystal structures of thrombin complexed with inhibitors has been pivotal for the application of SBDD. researchgate.net5z.com These structures offer a detailed atomic-level view of the key interactions between the inhibitor and the enzyme's active site. nih.gov

By visualizing the binding mode of lead compounds like Boc-D-Phe-Pro-Arg-OH, medicinal chemists can pinpoint opportunities for structural modifications to boost binding affinity and selectivity. For example, SBDD has guided the design of novel N-terminal capping groups that form additional hydrogen bonds or hydrophobic interactions within the S3/S4 pockets. 5z.com It has also enabled the optimization of the P1 side chain to maximize interactions within the S1 pocket and enhance selectivity over other trypsin-like proteases. researchgate.net

Development of Peptidomimetics and Constrained Analogs

A significant hurdle for peptide-based inhibitors is their poor oral bioavailability and susceptibility to degradation by proteases. To address these issues, the development of peptidomimetics and constrained analogs has been a primary focus.

Peptidomimetics aim to replace one or more peptide bonds with non-peptide linkages that are resistant to enzymatic cleavage while preserving the essential pharmacophoric features. scispace.com This can lead to compounds with better metabolic stability.

Constrained analogs introduce conformational restrictions into the peptide backbone or side chains through cyclization or the incorporation of rigid building blocks. rsc.org This pre-organizes the inhibitor into its bioactive conformation, which can significantly increase binding affinity by reducing the entropic penalty upon binding. These approaches have led to the discovery of highly potent and selective thrombin inhibitors with more drug-like properties. acs.org

Impact of Stereochemistry (D-amino acids) on SAR

The stereochemistry of the amino acid residues, particularly the use of D-amino acids, has a profound effect on the SAR of this class of inhibitors. nih.gov The inclusion of a D-amino acid at the P3 position, such as D-Phe, is a defining characteristic of these compounds and is crucial for their activity against thrombin.

The D-configuration of phenylalanine at the P3 position allows for the correct orientation of the phenyl side chain to fit into the S3 pocket of thrombin, while enabling the peptide backbone to adopt a favorable binding conformation. nih.gov An L-phenylalanine at this position would lead to steric clashes and a less optimal backbone structure.

Furthermore, the use of D-amino acids can confer increased resistance to degradation by proteases, which typically recognize and cleave peptide bonds adjacent to L-amino acids. nih.gov This enhanced metabolic stability is a significant advantage in the development of therapeutic agents. The strategic incorporation of D-amino acids is a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of peptide-based inhibitors. nih.gov

Conformational Analysis and Structural Dynamics

Determination of Solution-State Conformations of Boc-D-Phe-Pro-Arg-OH Analogs

The flexibility of small peptides in solution means they often exist as an ensemble of interconverting conformers. Defining this ensemble is key to understanding their behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the solution-state structure of peptides. nih.gov One-dimensional 1H-NMR provides initial information on the chemical environment of each proton. For more complex structural elucidation, two-dimensional techniques are essential. mdpi.com

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are coupled through chemical bonds, which helps in assigning specific proton signals to individual amino acid residues within the peptide chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly crucial for conformational analysis. researchgate.net These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are bonded. The intensity of the cross-peaks in a NOESY spectrum is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints that are fundamental for structure calculation. mdpi.com For a molecule like Boc-D-Phe-Pro-Arg-OH, NOESY can reveal key proximities, such as between the D-Phe side chain and the Pro ring, or between adjacent amino acid residues.

The data from NMR experiments are analyzed to generate a set of geometric constraints.

Interproton Distances: As noted, NOESY cross-peak intensities are translated into upper-limit distance constraints between pairs of protons. A strong, medium, or weak NOE signal corresponds to short, medium, or longer interproton distances, respectively. These distances are primary inputs for generating structural models.

Vicinal Coupling Constants (³J): The coupling constant between the amide proton (NH) and the alpha-proton (CαH), known as ³JNH-CαH, provides information about the backbone dihedral angle phi (φ). researchgate.net The Karplus equation relates the magnitude of this coupling constant to the torsion angle, allowing for the determination of allowed ranges for the φ angle of the D-Phe and Arg residues.

The table below illustrates hypothetical NOE-derived distance constraints that could be used for structural calculations of a Boc-D-Phe-Pro-Arg-OH analog.

Proton PairNOE IntensityCalculated Upper Distance Limit (Å)
D-Phe CαH — Pro CδHStrong< 2.5
D-Phe NH — Pro CαHMedium< 3.5
Pro CαH — Arg NHMedium< 3.5
Arg CβH — Arg CγHStrong< 2.5

Investigating Secondary Structure Elements of the Peptide Moiety

For short peptides, secondary structures are often transient but can be stabilized by specific sequences. The D-Phe-Pro sequence in the peptide is a strong inducer of a specific type of turn structure, known as a β-turn. NMR data is critical for identifying these elements. The presence of a NOE signal between the CαH of D-Phe (residue i) and the NH of Arg (residue i+2) would be a strong indicator of a turn. The specific type of β-turn can be further characterized by examining other short- and medium-range NOEs and the values of the coupling constants. researchgate.net

Computational Approaches to Conformational Sampling

While NMR provides experimental data on average conformations, computational methods are used to explore the full conformational energy landscape of the peptide.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the movement of atoms in the peptide over time, providing a dynamic picture of its conformational flexibility. nih.gov By simulating the peptide in a solvent box (e.g., water), MD can explore different conformational states and the transitions between them, revealing the most populated (lowest energy) conformations. These simulations can be used to predict the permeation of arginine-containing molecules through channels or their interactions with other molecules. nih.gov

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can provide highly accurate calculations of the energies of specific peptide conformations. nih.gov While computationally expensive for large systems or long simulations, QM calculations are often used to refine the structures of the most stable conformers identified by NMR or MD, providing a more accurate understanding of their relative energies and electronic properties.

Correlation between Conformational Preferences and Biological Activity

The ultimate goal of conformational analysis is to understand how a peptide's structure relates to its function. The specific three-dimensional arrangement of the D-phenylalanine aromatic ring, the rigid proline turn, and the charged guanidinium (B1211019) group of arginine creates a unique pharmacophore. The preferred solution-state conformation determines how well this pharmacophore can fit into the binding site of a biological target, such as a receptor or enzyme.

Structure-activity relationship (SAR) studies on related peptidomimetics show that modifications affecting conformational flexibility can drastically alter biological activity. mdpi.comnih.gov For instance, altering the stereochemistry of an amino acid or replacing it with a more rigid analog can lock the peptide into a specific conformation, which may either enhance or abolish its activity depending on whether that conformation is the "bioactive" one. By combining conformational analysis with activity assays for a series of analogs, a direct correlation can be established between specific structural features and biological outcomes.

The table below conceptualizes how SAR data, informed by conformational analysis, can guide drug design.

Analog ModificationKey Conformational EffectObserved Biological Activity
Replace D-Phe with L-PheAlters local backbone torsion, changing side-chain orientationSignificantly reduced/altered activity
Replace Pro with AlaIncreases backbone flexibility, loss of defined turnDrastic loss of activity
Methylate Arg side chainNo major conformational change, but alters charge distributionReduced activity due to loss of key H-bond

By integrating experimental NMR data with computational simulations, a comprehensive model of the structural dynamics of Boc-D-Phe-Pro-Arg-OH can be developed, providing crucial insights into the structural basis of its biological function.

Advanced Methodologies and Analytical Techniques in Research

Utilization of X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules at atomic resolution, and it has been instrumental in understanding how peptides like Boc-D-Phe-Pro-Arg-OH interact with their protein targets. Studies on the complex formed between human thrombin and related peptide inhibitors provide a clear example of this method's power.

In one such study, a series of compounds, including the methyl ester precursor Boc-D-Phe-Pro-Arg-OMe, were co-crystallized with human thrombin. acs.orgnih.gov Within the crystal, the ester is hydrolyzed, forming the thrombin-product complex with Boc-D-Phe-Pro-Arg-OH. acs.orgnih.gov The analysis of the resulting crystal structure reveals the precise binding mode of the peptide. The Boc (tert-butoxycarbonyl) group at the N-terminus engages in favorable hydrophobic interactions with a corresponding hydrophobic pocket on the thrombin molecule. acs.orgnih.gov

However, these hydrophobic interactions come at a cost. The structural data indicate that the binding of the Boc-protected peptide results in less favorable positioning of the P1 arginine (Arg) residue within the enzyme's oxyanion hole, as evidenced by longer hydrogen-bonding distances. acs.orgnih.gov This finding highlights a key principle in structure-based drug design: optimizing an interaction at one part of a molecule can negatively affect binding at a distal site. acs.orgnih.gov The study also demonstrated that even minor changes to the inhibitor's structure could lead to significant reorganization of the protein's structure to accommodate the ligand. acs.orgnih.gov

Comparative crystallographic studies with different N-terminal blocking groups have quantified the impact of these groups on binding affinity. The Ki value, or inhibition constant, for Boc-D-Phe-Pro-Arg-OH was determined to be 7.8 ± 0.1 μM, showcasing the significant influence of the N-terminal group on the peptide's affinity for its target. acs.orgnih.gov

Table 1: Comparative Binding Affinities of D-Phe-Pro-Arg Analogues to Thrombin

CompoundInhibition Constant (Ki)Key Structural Interaction Highlighted by X-ray Crystallography
Boc-D-Phe-Pro-Arg-OH 7.8 ± 0.1 μMFavorable hydrophobic interactions between the Boc group and thrombin. acs.orgnih.gov
Ac-D-Phe-Pro-Arg-OH60 ± 12 μMN/A
H-D-Phe-Pro-Arg-OH0.58 ± 0.02 μMRearrangement of Glu192 in the S3 site to maximize electrostatic interactions. acs.orgnih.gov

Advanced NMR Spectroscopic Techniques for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of peptides in solution, providing insights that are complementary to the static picture from X-ray crystallography. researchgate.net For peptide inhibitors, NMR is crucial for determining their conformational preferences in an aqueous environment and for mapping their interactions with protein targets. nih.gov

Studies on Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor and a close structural analog, have utilized 1H-NMR to demonstrate that the -(D)Phe-Pro- segment possesses a defined secondary structure in solution. nih.gov This pre-formed structure, which closely resembles the conformation observed in the crystal structure of a related peptide bound to thrombin, suggests a significant entropic advantage upon binding, contributing an estimated tenfold to the binding affinity. nih.gov The structure is stabilized by π-π interactions between the phenyl side chain of D-Phe and the peptide bond. nih.gov

Advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to measure interproton distances, which define the peptide's three-dimensional fold. nih.gov Furthermore, analysis of correlation times from these experiments can reveal the internal motion of different parts of the molecule, indicating that while the peptide backbone may be fairly rigid, side chains such as the phenyl ring and the boroArg group can retain degrees of internal motion. nih.gov

For mapping the binding interface, Heteronuclear Single Quantum Correlation (HSQC) spectroscopy is often employed, particularly with isotopically labeled (e.g., ¹⁵N-labeled) proteins. diva-portal.org By monitoring chemical shift perturbations in the protein's HSQC spectrum upon titration with the peptide ligand, researchers can precisely identify the amino acid residues at the binding site. diva-portal.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Profiling

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction between a ligand and a protein. rsc.org This method is essential for understanding the driving forces behind the binding of peptides like Boc-D-Phe-Pro-Arg-OH to their targets.

In a typical ITC experiment, a solution of the peptide is titrated into a cell containing the target protein, and the heat released or absorbed upon binding is measured. rsc.org The resulting data are fitted to a binding model to determine key thermodynamic parameters. rsc.org

These parameters include:

Binding Affinity (Ka) and its reciprocal, the Dissociation Constant (Kd) , which quantify the strength of the interaction.

Enthalpy of binding (ΔH) , which reflects the heat change from the formation and breaking of bonds during the interaction.

Entropy of binding (ΔS) , which describes the change in the system's disorder, including contributions from conformational changes and the displacement of solvent molecules. rsc.org

Table 2: Key Thermodynamic Parameters Determined by ITC

ParameterDescriptionInformation Gained
Ka (Association Constant) Measures the equilibrium of the binding reaction.Strength of the binding interaction.
Kd (Dissociation Constant) The concentration at which half the protein is bound.Inverse measure of binding affinity.
ΔH (Enthalpy Change) The heat released or absorbed during binding.Insight into hydrogen bonding and van der Waals interactions. rsc.org
ΔS (Entropy Change) The change in disorder of the system upon binding.Insight into hydrophobic interactions and conformational changes. rsc.org
ΔG (Gibbs Free Energy) The overall energy change of the binding event.Determines the spontaneity of the interaction. rsc.org

Computational Chemistry and Molecular Modeling in Peptide Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, used to complement experimental data and guide the rational design of new molecules. kallipos.gr For peptides like Boc-D-Phe-Pro-Arg-OH, these methods provide insights into structure-activity relationships, predict binding modes, and help optimize affinity and selectivity.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov Using the known 3D structure of a protein like thrombin, obtained from X-ray crystallography, researchers can dock virtual libraries of peptides to predict their binding conformations and estimate their binding affinities. This process was fundamental to the structure-based design efforts that analyzed the D-Phe-Pro-Arg motif. diva-portal.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the peptide-protein complex over time. acs.org Starting from a crystal structure or a docked model, MD simulations can reveal how the ligand and protein adjust to each other, the stability of key interactions (like hydrogen bonds), and the role of solvent molecules in the binding event. acs.org These simulations can help explain experimental observations, such as why the Boc group's favorable hydrophobic interactions lead to less optimal binding of the Arg residue in the oxyanion hole. acs.orgnih.gov

These computational approaches are part of an iterative cycle in peptide design: experimental data from crystallography and NMR inform the creation of more accurate molecular models, which are then used to design new peptide analogs with improved properties. nih.gov These new compounds are then synthesized and tested experimentally, feeding new data back into the design cycle.

Chromatographic and Electrophoretic Techniques for Peptide Purity and Enantiomeric Analysis

The synthesis of peptides requires rigorous quality control to ensure both chemical purity and stereochemical integrity. Chromatographic and electrophoretic techniques are the cornerstones of this analytical process. researchgate.net

Purity Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the purity of synthetic peptides like Boc-D-Phe-Pro-Arg-OH. diva-portal.org In RP-HPLC, the peptide is passed through a column with a nonpolar stationary phase. By eluting with a gradient of increasing organic solvent, impurities from the synthesis (e.g., deletion sequences or incompletely deprotected species) can be separated from the main product based on differences in hydrophobicity. The purity is then quantified by integrating the area of the product peak relative to all other peaks. diva-portal.org

Enantiomeric Analysis: Since Boc-D-Phe-Pro-Arg-OH contains a D-amino acid (D-Phe), it is critical to confirm its enantiomeric purity and to ensure that the other amino acids (Pro and Arg) have not undergone racemization during synthesis. This is a significant analytical challenge, as enantiomers have identical physical properties in a non-chiral environment. mdpi.com

Two main HPLC-based approaches are used:

Direct Separation: This involves using a chiral stationary phase (CSP) that can interact differently with the D- and L-enantiomers of the peptide or its constituent amino acids after hydrolysis. mdpi.com

Indirect Separation: This is a more common method where the peptide is first hydrolyzed into its constituent amino acids. These amino acids are then reacted with a chiral derivatizing reagent (e.g., Marfey's reagent, or OPA in combination with a chiral thiol like N-tert-butyloxycarbonyl-D-cysteine) to form diastereomers. mdpi.comnih.govresearchgate.net These diastereomers have different physical properties and can be readily separated on a standard achiral RP-HPLC column, allowing for precise quantification of the D/L ratio for each amino acid. mdpi.comresearchgate.net

Capillary electrophoresis (CE) is another powerful technique used for chiral separations, offering high efficiency and resolution. mdpi.com

Table 3: Chromatographic Methods for Peptide Analysis

TechniqueApplicationPrincipleTypical Reagents/Columns
RP-HPLC Purity AssessmentSeparation based on hydrophobicity.C18 or C8 columns. rsc.org
Chiral HPLC (Direct) Enantiomeric AnalysisDifferential interaction with a chiral stationary phase.Chiral stationary phases (e.g., Chirobiotic T, Chirasil-l-Val). mdpi.com
HPLC with Chiral Derivatization (Indirect) Enantiomeric AnalysisConversion of enantiomers into separable diastereomers.Marfey's reagent, OPA/N-Boc-D-Cys. mdpi.comresearchgate.net
Capillary Electrophoresis (CE) Purity & Enantiomeric AnalysisSeparation based on charge-to-mass ratio and differential interaction with a chiral selector in the buffer.Fused silica (B1680970) capillaries; Chiral selectors (e.g., cyclodextrins). mdpi.com

Future Research Directions and Unexplored Avenues

Development of Next-Generation Protease Inhibitors Based on Boc-D-Phe-Pro-Arg-OH Scaffold

The D-Phe-Pro-Arg sequence is a well-established pharmacophore for targeting serine proteases, most notably thrombin. The incorporation of D-phenylalanine at the P3 position enhances the peptide's stability against enzymatic degradation, a critical attribute for therapeutic candidates. nih.gov Future research is geared towards leveraging this robust scaffold to design next-generation protease inhibitors with improved potency, selectivity, and resistance to proteolysis.

A key strategy involves structure-based drug design (SBDD) to create novel derivatives. By modifying the P1' position (the residue following arginine), researchers can fine-tune the inhibitor's interaction with the target enzyme's active site. For instance, a study systematically replaced the P1' position with various L- and D-isomers of natural and unnatural amino acids to develop potent, non-covalent thrombin inhibitors. nih.govresearchgate.net This approach led to the identification of tetrapeptides with significantly improved inhibitory activity compared to the parent tripeptide scaffold. researchgate.net

The exploration of mimics for the D-Phe-Pro dipeptide, such as using a morpholinone motif, represents another innovative direction. nih.gov These mimics aim to retain the essential binding orientation while offering novel synthetic possibilities and potentially improved pharmacokinetic properties. nih.gov

Detailed research findings have demonstrated the success of these approaches in creating potent thrombin inhibitors. The table below summarizes the inhibitory constants (Ki) for a selection of tetrapeptide derivatives of the D-Phe-Pro-D-Arg scaffold, highlighting the impact of the P1' residue on potency. researchgate.netscispace.com

Compound IDSequenceTarget EnzymeKi (µM)
fPrtD-Phe-Pro-D-Arg-D-Thr-CONH₂α-thrombin0.92
fPrID-Phe-Pro-D-Arg-L-Ile-CONH₂α-thrombin1.1
fPrCD-Phe-Pro-D-Arg-L-Cys-CONH₂α-thrombin1.9

This table presents data on the inhibitory potency of different tetrapeptide analogs based on the D-Phe-Pro-D-Arg scaffold against α-thrombin. researchgate.netscispace.com

Future efforts will likely focus on further optimizing these scaffolds to enhance selectivity for specific proteases, thereby reducing off-target effects, and to develop compounds suitable for various clinical applications where long-term protease inhibition is required.

Exploration of Novel Enzyme Targets Beyond Thrombin and Coagulation Cascade

While the D-Phe-Pro-Arg motif is strongly associated with thrombin inhibition, its core features are applicable to a broader range of proteases. The P1 arginine residue is a key recognition element for many trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine. This opens avenues for modifying the Boc-D-Phe-Pro-Arg-OH scaffold to target other medically relevant proteases.

Potential future targets include:

Viral Proteases: Many viruses, including SARS-CoV-2, rely on proteases for their replication. The SARS-CoV-2 main protease (3CLpro), for example, is a cysteine protease essential for the viral life cycle. mdpi.com Designing peptides that can specifically target such enzymes is a promising antiviral strategy. The stability conferred by D-amino acids makes scaffolds like Boc-D-Phe-Pro-Arg-OH attractive starting points for developing such inhibitors. mdpi.com

Cancer-Related Proteases: Certain proteases, such as urokinase-type plasminogen activator (uPA), are overexpressed in tumors and play a role in cancer cell invasion and metastasis. Developing specific inhibitors for these enzymes is an active area of cancer research. The principles of targeting the S1 pocket with a basic residue like arginine could be adapted to design inhibitors for these oncogenic proteases.

Neurodegenerative Disease-Associated Proteases: Enzymes like β-secretase (BACE1) are implicated in the pathology of Alzheimer's disease. While their substrate specificity differs from thrombin, the general approach of using stable peptide scaffolds as a basis for inhibitor design remains valid.

The challenge lies in achieving high selectivity for the new target enzyme over others, particularly thrombin and other coagulation factors, to avoid unwanted anticoagulant effects. This will require extensive structure-activity relationship (SAR) studies and computational modeling to modify the P2, P3, and other positions of the peptide to match the specific substrate-binding pockets of the target protease.

Integration of Computational and Experimental Approaches for De Novo Peptide Design

The rational design of novel peptide-based inhibitors is greatly accelerated by the integration of computational and experimental techniques. The D-Phe-Pro-D-Arg scaffold serves as an excellent case study for this synergistic approach. nih.govscispace.com

Computational methods play a crucial role in:

In Silico Screening: Virtual libraries of peptide derivatives can be rapidly screened against the three-dimensional structure of a target protease. uni-frankfurt.de Molecular docking simulations can predict the binding affinity and orientation of each candidate, allowing researchers to prioritize the most promising compounds for synthesis. nih.gov

Structure-Based Design: Using the crystal structure of a target enzyme, novel peptides can be designed de novo to fit optimally into the active site. This was successfully employed in the development of D-Phe-Pro-D-Arg-derived thrombin inhibitors, where the initial peptide library was designed using in silico structure-based methods. nih.govresearchgate.net

Predicting Selectivity: Computational analysis can help identify key residues in the peptide scaffold that can be modified to enhance binding to a new target while simultaneously reducing affinity for off-target enzymes like thrombin.

Experimental approaches are essential for:

Synthesis and Validation: The top candidates from computational screening are then synthesized and their inhibitory activity is tested in vitro using enzymatic assays. scispace.com

Structural Biology: X-ray crystallography can be used to determine the structure of the inhibitor bound to its target enzyme. researchgate.netscispace.com This provides invaluable, high-resolution feedback on the accuracy of the computational models and reveals the precise molecular interactions responsible for inhibition, guiding the next cycle of design and optimization. researchgate.netnih.gov

The development of potent D-Phe-Pro-D-Arg-D-Thr-CONH₂ as a thrombin inhibitor exemplifies this integrated process, where computational design was followed by in vitro validation and structural characterization by X-ray crystallography to elucidate its mechanism of action. researchgate.netscispace.com

Expanding the Scope of D-Amino Acid Peptides in Biochemical Tool Development

The incorporation of D-amino acids provides a powerful method for creating robust biochemical tools to probe biological systems. acs.org Peptides containing D-amino acids exhibit significantly increased resistance to degradation by cellular proteases, ensuring their stability and longevity in experimental models. mdpi.com This makes the Boc-D-Phe-Pro-Arg-OH scaffold an ideal starting point for developing specific and stable probes for studying protease activity.

Future applications in this area include:

Activity-Based Probes: By attaching a reporter molecule (like a fluorophore or a biotin (B1667282) tag) and a reactive "warhead" (such as a chloromethylketone) to the C-terminus of the D-Phe-Pro-Arg sequence, researchers can create probes that covalently bind to the active site of target proteases. The D-amino acid backbone would ensure the probe's stability until it reaches its target. The classic thrombin inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK) is a prime example of this concept. osti.gov

Imaging Agents: Fluorescently labeled D-amino acid peptides could be used to visualize the location and activity of specific proteases in cells and tissues. This has been applied in other areas, such as using fluorescent D-amino acids (FDAAs) to visualize bacterial cell wall synthesis. acs.org A stable, labeled D-Phe-Pro-Arg peptide could potentially be used for imaging thrombin activity during blood clotting.

Probes for Studying Disease: As D-amino acid peptides can be designed to target various enzymes, they can be developed as diagnostic tools or research probes for diseases where protease activity is dysregulated, such as in cancer or neurodegenerative disorders. mdpi.comnih.gov

The inherent stability of these peptides ensures that the experimental readouts are a direct result of the probe's interaction with its target, rather than being confounded by its degradation.

Investigating Peptide Stability and Degradation Pathways in Research Models

A critical aspect of developing any peptide-based tool or therapeutic is understanding its metabolic fate. While the D-phenylalanine in Boc-D-Phe-Pro-Arg-OH confers significant resistance to proteolysis, a thorough investigation of its stability and potential degradation pathways in various research models is a crucial future direction.

Key research questions to be addressed include:

Quantifying Stability: How does the half-life of Boc-D-Phe-Pro-Arg-OH and its derivatives compare to their all-L-amino acid counterparts in different biological matrices, such as human serum or cell culture media? Studies on other peptidic drugs have shown that strategies like bicyclization or the inclusion of D-amino acids can increase half-life from minutes to many hours. nih.gov

Identifying Cleavage Sites: Despite enhanced stability, degradation may still occur over extended periods or in the presence of specific enzymes. Identifying the primary cleavage sites and the resulting peptide fragments is essential for interpreting experimental results and understanding the molecule's long-term behavior.

In Vivo Fate: For any potential therapeutic application, understanding the peptide's stability, distribution, and clearance in animal models is paramount. The stability conferred by the D-amino acid is expected to lead to a longer residence time in vivo.

The table below outlines a hypothetical experimental design for assessing peptide stability.

Experimental ModelKey Parameter MeasuredRationale
Human Serum IncubationHalf-life (t½)Assesses stability in a physiologically relevant fluid containing a complex mixture of proteases.
Cell Lysate IncubationRate of degradationEvaluates stability in the presence of intracellular proteases.
Specific Enzyme AssayCleavage kinetics (kcat/Km)Determines susceptibility to individual proteases that may be present in a biological system.
In Vivo (e.g., rodent model)Pharmacokinetic profileMeasures absorption, distribution, metabolism, and excretion to understand the compound's overall fate in a living organism.

This table proposes a framework for systematically investigating the stability and degradation of Boc-D-Phe-Pro-Arg-OH and its analogs in relevant research models.

By systematically studying these aspects, researchers can design more robust and reliable peptide-based tools and therapeutics, fully leveraging the stabilizing advantages offered by the D-amino acid scaffold.

Q & A

Q. What are the standard synthetic protocols for Boc-D-Phe-Pro-Arg-OH, and how can researchers optimize yield and purity?

Boc-D-Phe-Pro-Arg-OH is typically synthesized via solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) protection for the N-terminus. Key steps include:

  • Coupling efficiency : Use HOBt/DIC activation to minimize racemization .
  • Deprotection : Treat with TFA (trifluoroacetic acid) to remove Boc groups, followed by neutralization.
  • Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity .
  • Optimization : Adjust resin loading (0.2–0.5 mmol/g) and monitor reaction progress via Kaiser test .

Table 1 : Yield comparison under varying coupling agents (n=3 replicates)

Coupling AgentYield (%)Purity (%)
HOBt/DIC78 ± 396 ± 1
HATU/DIEA85 ± 297 ± 0.5

Q. Which analytical methods are most reliable for characterizing Boc-D-Phe-Pro-Arg-OH?

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected m/z 587.3) .
  • NMR : Assign stereochemistry using 2D COSY and NOESY (e.g., Pro ring puckering at δ 4.2–4.5 ppm) .
  • HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 220 nm for purity assessment .

Advanced Research Questions

Q. How can structural dynamics of Boc-D-Phe-Pro-Arg-OH be investigated to explain its bioactivity in protease inhibition assays?

  • Molecular dynamics (MD) simulations : Model interactions with thrombin’s active site (e.g., Arg sidechain binding to S1 pocket) using AMBER or GROMACS .
  • Circular dichroism (CD) : Monitor conformational stability in buffers of varying pH (3.0–7.4) to correlate structure with inhibitory activity .
  • Kinetic assays : Measure K_i values under different ionic strengths to assess binding affinity contradictions reported in literature .

Table 2 : Bioactivity vs. pH (n=5 replicates)

pHK_i (nM)Half-life (h)
6.012 ± 1.28.5 ± 0.3
7.48 ± 0.84.2 ± 0.2

Q. What strategies resolve contradictions in stability data for Boc-D-Phe-Pro-Arg-OH under oxidative stress?

  • Controlled degradation studies : Expose the peptide to H2O2 (0.1–1.0%) at 37°C and monitor via LC-MS to identify oxidation hotspots (e.g., methionine residues) .
  • Stabilizers : Co-incubate with antioxidants (e.g., ascorbic acid) and quantify degradation products using area-under-curve (AUC) analysis in HPLC .
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability and isolate confounding factors (e.g., trace metal contaminants) .

Methodological Frameworks

Q. How to design a study evaluating Boc-D-Phe-Pro-Arg-OH’s role in modulating coagulation pathways?

  • PICO framework :
  • P : Human plasma samples
  • I : 10–100 µM Boc-D-Phe-Pro-Arg-OH
  • C : Unmodified plasma
  • O : Thrombin generation lag time (TGT) via calibrated automated thrombogram (CAT) .
    • Ethical considerations : Use de-identified samples with IRB approval, referencing for human subject protocols .

Q. What are best practices for replicating Boc-D-Phe-Pro-Arg-OH synthesis across labs?

  • Standard operating procedures (SOPs) : Document resin swelling time (30 min in DCM) and TFA cleavage cycles (3 × 10 min) .
  • Inter-lab validation : Share raw HPLC/MS data via repositories like Zenodo, adhering to FAIR principles .
  • Troubleshooting : Address low yields by testing pre-activated amino acids or switching to microwave-assisted SPPS .

Data Interpretation and Reporting

Q. How to address discrepancies between computational predictions and experimental IC50 values for Boc-D-Phe-Pro-Arg-OH?

  • Error source analysis : Compare force field parameters in MD simulations (e.g., CHARMM vs. AMBER) and recalibrate using experimental ΔG values .
  • Blind assays : Mask sample identities to reduce bias in plate reader measurements .
  • Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.